molecular formula C8H11NO4 B1207172 2(1H)-Pyridinone, 5-hydroxy-3,4-bis(hydroxymethyl)-6-methyl- CAS No. 76963-36-5

2(1H)-Pyridinone, 5-hydroxy-3,4-bis(hydroxymethyl)-6-methyl-

Cat. No.: B1207172
CAS No.: 76963-36-5
M. Wt: 185.18 g/mol
InChI Key: MDHSCVIVUKOXDV-UHFFFAOYSA-N
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Description

2(1H)-Pyridinone, 5-hydroxy-3,4-bis(hydroxymethyl)-6-methyl- is a derivative of pyridoxine, commonly known as vitamin B6. This compound is characterized by its pyridinone core structure, which is substituted with hydroxyl and hydroxymethyl groups, as well as a methyl group at specific positions. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of research and application.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2(1H)-Pyridinone, 5-hydroxy-3,4-bis(hydroxymethyl)-6-methyl- typically involves multi-step organic reactions. One common method includes the reaction of 2-bromo-6-methylpyridine with red phosphorus and powdered potassium hydroxide in dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction mixture is then cooled, diluted with water, and extracted with chloroform to isolate the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2(1H)-Pyridinone, 5-hydroxy-3,4-bis(hydroxymethyl)-6-methyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form dihydropyridinone derivatives.

    Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the hydroxymethyl groups.

Major Products: The major products formed from these reactions include oxidized carbonyl derivatives, reduced dihydropyridinone compounds, and substituted derivatives with various functional groups .

Scientific Research Applications

2(1H)-Pyridinone, 5-hydroxy-3,4-bis(hydroxymethyl)-6-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2(1H)-Pyridinone, 5-hydroxy-3,4-bis(hydroxymethyl)-6-methyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular receptors and modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 2(1H)-Pyridinone, 5-hydroxy-3,4-bis(hydroxymethyl)-6-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-hydroxy-3,4-bis(hydroxymethyl)-6-methyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO4/c1-4-7(12)5(2-10)6(3-11)8(13)9-4/h10-12H,2-3H2,1H3,(H,9,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDHSCVIVUKOXDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=O)N1)CO)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90998240
Record name 3,4-Bis(hydroxymethyl)-6-methylpyridine-2,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90998240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76963-36-5
Record name 6-Hydroxypyridoxine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076963365
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Bis(hydroxymethyl)-6-methylpyridine-2,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90998240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Hydroxypyridoxine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4TN7D7H9F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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